Benzene, dodecylphenoxy-, disulfo deriv., sodium salt
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Overview
Description
Benzene, dodecylphenoxy-, disulfo deriv., sodium salt is a chemical compound with the molecular formula C24H34Na2O7S2. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in detergents, emulsifiers, and dispersants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, dodecylphenoxy-, disulfo deriv., sodium salt typically involves the sulfonation of dodecylphenol followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Dodecylphenol is reacted with sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production .
Chemical Reactions Analysis
Types of Reactions
Benzene, dodecylphenoxy-, disulfo deriv., sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzene, dodecylphenoxy-, disulfo deriv., sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Mechanism of Action
The mechanism of action of Benzene, dodecylphenoxy-, disulfo deriv., sodium salt primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers in cell membranes, which it disrupts to enhance the permeability and solubility of various compounds .
Comparison with Similar Compounds
Similar Compounds
- Benzene, dodecylphenoxy-, monosulfo deriv., sodium salt
- Benzene, dodecylphenoxy-, trisulfo deriv., sodium salt
- Benzene, octylphenoxy-, disulfo deriv., sodium salt
Comparison
Compared to its monosulfo and trisulfo derivatives, Benzene, dodecylphenoxy-, disulfo deriv., sodium salt offers a balance between hydrophilicity and hydrophobicity, making it more versatile in various applications. Its longer dodecyl chain compared to octyl derivatives provides enhanced surfactant properties, making it more effective in reducing surface tension and stabilizing emulsions .
Properties
CAS No. |
12068-17-6 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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